3-(4-Methoxy-phenyl)-2-phenyl-propylamine
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Description
Synthesis Analysis
A four-step synthesis of a related compound, “1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride”, has been reported . The acetophenone derivative in a dry methanol solution was converted into its corresponding alcohol in a 63% yield by the addition of sodium borohydride .Scientific Research Applications
Methoxetamine and Arylcyclohexylamines
Methoxetamine, a compound within the same class as 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, belongs to the arylcyclohexylamine class and has been noted for its recreational and psychedelic effects. It is a structural analog of ketamine, offering a longer duration of action and intensity. While primarily discussed in the context of recreational use, the structural relation highlights potential research interest in exploring pharmacological and neurochemical properties (Zawilska, 2014).
Neurochemistry and Neurotoxicity
Another compound, 3,4-Methylenedioxymethamphetamine (MDMA), shares a similar structural motif with this compound. Studies on MDMA have contributed significantly to understanding its neurochemical effects and neurotoxicity, providing a framework for investigating similar compounds. These studies offer insights into acute and long-term neurochemical changes, including alterations in serotonin and dopamine systems (McKenna & Peroutka, 1990).
Biodegradation of Aromatic Compounds
Research on Escherichia coli's ability to metabolize aromatic compounds, including various amines and acids, provides a biological perspective on handling and transforming substances like this compound. Understanding the genes and proteins involved in the biodegradation pathways offers a basis for exploring biotechnological applications and environmental bioremediation strategies (Díaz et al., 2001).
MDMA-Assisted Psychotherapy
Beyond recreational use, MDMA has been explored for its potential therapeutic applications, particularly in MDMA-assisted psychotherapy for treating posttraumatic stress disorder (PTSD) and other conditions. This highlights the potential for investigating related compounds in therapeutic contexts, focusing on neurochemical mechanisms and psychotherapeutic outcomes (Sessa, Higbed, & Nutt, 2019).
Catecholamine Metabolism in Neuroblastoma
Studies on catecholamine metabolism in neuroblastoma outline the biochemical pathways and diagnostic significance of metabolites derived from catecholamines. This research area provides a medical context for understanding how compounds like this compound might interact with or influence catecholamine pathways, with implications for diagnostic and therapeutic applications in oncology (Bohuon, 1976).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-7-13(8-10-16)11-15(12-17)14-5-3-2-4-6-14/h2-10,15H,11-12,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELZFQMCEACGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325553 |
Source
|
Record name | 3-(4-methoxyphenyl)-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5636-50-0 |
Source
|
Record name | 3-(4-methoxyphenyl)-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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